3-Azido-1-(3-bromobenzyl)azetidine
Overview
Description
3-Azido-1-(3-bromobenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of an azido group (-N₃) and a bromobenzyl group attached to the azetidine ring Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties to these compounds
Mechanism of Action
Target of Action
Azetidines are known to be highly reactive due to their four-membered ring structure . They are often used in the synthesis of various pharmaceuticals and have potential in peptidomimetic and nucleic acid chemistry .
Mode of Action
Azetidines are known to undergo various chemical reactions, including nucleophilic displacement . The azido group (-N3) and bromobenzyl group attached to the azetidine ring likely influence its reactivity and interaction with other molecules .
Result of Action
Azetidines are known to be highly reactive and can participate in various chemical reactions, which could potentially lead to a variety of molecular and cellular effects .
Action Environment
It’s known that the thermal behaviors of similar compounds, such as 3-azido-1,3-dinitroazetidine (adnaz), have been investigated . The results showed that ADNAZ has a low melting temperature at 78 °C and a final mass loss of 88.2% under atmospheric pressure . These properties could potentially be influenced by environmental factors such as temperature and pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-1-(3-bromobenzyl)azetidine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a suitable amine with an alkyl halide under basic conditions to form the azetidine ring.
Introduction of the Azido Group: The azido group can be introduced by reacting the azetidine intermediate with sodium azide (NaN₃) in the presence of a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.
Attachment of the Bromobenzyl Group: The bromobenzyl group can be attached to the azetidine ring through a nucleophilic substitution reaction. This involves the reaction of the azetidine intermediate with 3-bromobenzyl chloride in the presence of a base, such as potassium carbonate (K₂CO₃), in an appropriate solvent like acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Azido-1-(3-bromobenzyl)azetidine undergoes various types of chemical reactions, including:
Substitution Reactions: The azido and bromobenzyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide (NaN₃): Used for introducing the azido group.
3-Bromobenzyl Chloride: Used for attaching the bromobenzyl group.
Palladium on Carbon (Pd/C): Used as a catalyst for reduction reactions.
Dimethylformamide (DMF): Common solvent for azidation reactions.
Acetonitrile: Solvent for nucleophilic substitution reactions.
Major Products Formed
Azetidine Derivatives: Substitution reactions can yield various azetidine derivatives with different functional groups.
Amines: Reduction of the azido group results in the formation of amines.
Triazoles: Cycloaddition reactions with the azido group produce triazoles.
Scientific Research Applications
3-Azido-1-(3-bromobenzyl)azetidine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific biological pathways.
Chemical Biology: The azido group allows for bioorthogonal labeling and click chemistry applications, enabling the study of biological processes.
Material Science: The unique reactivity of azetidines makes them suitable for the development of novel materials, such as polymers and coatings.
Explosive Materials: Azido compounds are known for their energetic properties and can be used in the synthesis of explosives and propellants.
Comparison with Similar Compounds
Similar Compounds
3-Azido-1-benzylazetidine: Similar structure but lacks the bromine atom.
1-(3-Bromobenzyl)azetidine: Similar structure but lacks the azido group.
3-Azido-1-(4-bromobenzyl)azetidine: Similar structure with the bromine atom at a different position on the benzyl group.
Uniqueness
3-Azido-1-(3-bromobenzyl)azetidine is unique due to the presence of both the azido and bromobenzyl groups, which impart distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the development of novel compounds with specific properties.
Properties
IUPAC Name |
3-azido-1-[(3-bromophenyl)methyl]azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4/c11-9-3-1-2-8(4-9)5-15-6-10(7-15)13-14-12/h1-4,10H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVBTJHAGPFUIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC=C2)Br)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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